molecular formula C14H11N5S B3835861 3-(2-ethyl-5-pyrimidinyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole

3-(2-ethyl-5-pyrimidinyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole

Cat. No. B3835861
M. Wt: 281.34 g/mol
InChI Key: CTOGOMAZJKSMSC-UHFFFAOYSA-N
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Description

The compound “3-(2-ethyl-5-pyrimidinyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole” belongs to the class of triazolobenzothiazoles . Triazolobenzothiazoles are known for their versatile biological activities and are considered potential therapeutic candidates .


Synthesis Analysis

The synthesis of triazolobenzothiazoles involves various methods, including condensation reactions with different substituted phenacyl bromides . The structures of the newly synthesized compounds are confirmed based on elemental analysis and spectral studies .


Molecular Structure Analysis

The molecular structure of triazolobenzothiazoles is confirmed through various techniques such as elemental analysis, IR, 1H NMR, 13C NMR, and mass spectral data . The binding mode of these compounds is studied through analogues and co-crystal structures .


Chemical Reactions Analysis

Triazolobenzothiazoles exhibit significant chemical reactivity. For instance, introducing electron-donating groups can contribute to good inhibitory activity against certain enzymes . The position of these groups does not significantly affect the potency .


Physical And Chemical Properties Analysis

The physical and chemical properties of triazolobenzothiazoles vary. For instance, some triazolobenzothiazoles are crystalline solids with a specific melting point, vapour pressure, and solubility in water .

Mechanism of Action

Triazolobenzothiazoles act as inhibitors that compete with other molecules in the binding pocket of certain enzymes . They do not possess inherent cell toxicity and can enter cells and engage with the target protein .

Safety and Hazards

The safety and hazards associated with triazolobenzothiazoles depend on their specific structure and use. Some triazolobenzothiazoles have been found to be slight eye irritants and non-irritating to the skin .

Future Directions

Triazolobenzothiazoles have shown promise in various therapeutic areas, and there is ongoing research to further explore their potential . The results demonstrate that the triazolobenzothiazole scaffold could be considered a suitable pharmacophore to develop potent inhibitors .

properties

IUPAC Name

1-(2-ethylpyrimidin-5-yl)-[1,2,4]triazolo[3,4-b][1,3]benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5S/c1-2-12-15-7-9(8-16-12)13-17-18-14-19(13)10-5-3-4-6-11(10)20-14/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTOGOMAZJKSMSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(C=N1)C2=NN=C3N2C4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-ethyl-5-pyrimidinyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole
Reactant of Route 2
3-(2-ethyl-5-pyrimidinyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole
Reactant of Route 3
Reactant of Route 3
3-(2-ethyl-5-pyrimidinyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole
Reactant of Route 4
Reactant of Route 4
3-(2-ethyl-5-pyrimidinyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole
Reactant of Route 5
Reactant of Route 5
3-(2-ethyl-5-pyrimidinyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole
Reactant of Route 6
Reactant of Route 6
3-(2-ethyl-5-pyrimidinyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazole

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